4-Chloroandrost-4-en-3α-ol-17-one
Description
Properties
Molecular Formula |
C19H27ClO2 |
|---|---|
Molecular Weight |
322.87 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Biochemical and Analytical Studies
Strategies for the Chemical Synthesis of 4-Chloroandrost-4-en-3α-ol-17-one
The chemical synthesis of this compound can be approached through multi-step pathways that carefully control the introduction of the chloro-substituent and the stereochemistry of the hydroxyl group.
A common and effective pathway for the synthesis of 4-chloro-α,β-unsaturated keto steroids involves the direct chlorination of a suitable steroid precursor. The synthesis of this compound logically begins with a readily available androstane (B1237026) steroid.
A primary precursor for this synthesis is androst-4-ene-3,17-dione . The reaction pathway involves two key transformations:
Chlorination: The first step is the introduction of a chlorine atom at the C4 position. This can be achieved by treating the androst-4-ene-3,17-dione precursor with a chlorinating agent such as sulfuryl chloride in a pyridine (B92270) solvent. researchgate.net This reaction yields the intermediate compound, 4-chloroandrost-4-ene-3,17-dione .
Stereoselective Reduction: The second step is the reduction of the 3-keto group on the A-ring of 4-chloroandrost-4-ene-3,17-dione to a 3α-hydroxyl group. This transformation is critical for achieving the desired stereochemistry and requires the use of specific reducing agents.
Other 4-en-3-oxo steroids, such as testosterone (B1683101) acetate (B1210297) and progesterone (B1679170), can also serve as starting materials for creating the 4-chloro-4-en-3-one structure, which is the immediate precursor to the target compound. researchgate.net
Achieving the correct stereochemistry at the C3 position (the α-configuration of the hydroxyl group) is a crucial aspect of the synthesis. The spatial arrangement of this group significantly influences the compound's biological activity and analytical properties.
To ensure the formation of the 3α-ol isomer, stereoselective reducing agents are employed. Bulky hydride reagents are particularly effective in this role. For instance, K-selectride (potassium tri-sec-butylborohydride) is known to provide high stereoselectivity in the reduction of steroidal ketones, favoring the formation of the axial (α) alcohol from the 3-keto precursor. researchgate.net The choice of reagent is critical, as other reducing agents like sodium borohydride (B1222165) might yield a mixture of 3α and 3β isomers. The synthesis of related, complex steroid metabolites has demonstrated that divergent routes can be designed to selectively access different A-ring stereoisomers, allowing for the specific production of either the 3α- or 3β-hydroxy variant. researchgate.netnih.gov
Derivatization Techniques for Enhanced Research Utility
Chemical derivatization is a fundamental technique used to modify this compound for specific analytical purposes. These modifications can improve volatility, thermal stability, and chromatographic behavior, or introduce labels for specialized detection methods.
For analysis by gas chromatography-mass spectrometry (GC-MS), steroids require derivatization to block polar functional groups (hydroxyl and keto groups) and increase their volatility and thermal stability. researchgate.netnih.gov The most common method is silylation, which involves replacing the active hydrogen atoms of the hydroxyl and enolizable keto groups with a trimethylsilyl (B98337) (TMS) group.
The target compound, this compound, possesses two reactive sites for silylation: the 3α-hydroxyl group and the 17-keto group (which can enolize). Treatment with a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilyl chloride (TMSCl), results in the formation of a di-trimethylsilyl derivative. This derivatization is essential for preventing thermal degradation in the GC inlet and improving chromatographic peak shape. The mass spectrum of the TMS derivative provides a characteristic fragmentation pattern that is crucial for structural elucidation and sensitive detection in complex biological matrices.
Table 1: Properties of Di-TMS Derivatized this compound
| Property | Value |
|---|---|
| Compound Name | 4-Androsten-4-chloro-3α-ol-17-one, di-trimethylsilyl |
| Molecular Formula | C25H43ClO2Si2 |
| Molecular Weight | 467.232 g/mol |
Data sourced from the NIST WebBook.
Conjugation involves chemically linking the steroid to another molecule to create a probe for specific biochemical or analytical applications, such as immunoassays or affinity chromatography. While specific examples for this compound are not detailed in the literature, the principles can be illustrated by analogy with testosterone.
For example, a steroid can be conjugated to a carrier protein like bovine serum albumin (BSA) to render it immunogenic for antibody production. nih.gov Alternatively, it can be linked to a reporter molecule, such as biotin. The synthesis of a biotinylated testosterone derivative has been described, where a linker arm is attached to the steroid core before conjugation with biotin. nih.gov This biotin-steroid conjugate can then be used in highly specific and sensitive immunoassays where it competes with the unlabeled steroid for antibody binding sites. A similar strategy could be applied to this compound to develop dedicated analytical tools for its detection and quantification.
Synthesis of Labeled Analogues for Metabolic and Analytical Research
The synthesis of isotopically labeled analogues of this compound is critical for advanced metabolic studies and for use as internal standards in quantitative mass spectrometry. Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are incorporated into the steroid structure without altering its chemical properties.
The synthesis of these labeled compounds can be achieved through several strategies:
Total Synthesis: Building the entire steroid skeleton from small, isotopically enriched starting materials. nih.gov
Partial Synthesis (Hemisynthesis): Modifying a commercially available steroid by introducing labeled synthons at specific positions. nih.govsci-hub.ru For example, a ¹³C-labeled precursor could be used to construct the A-ring of the steroid.
Isotopic Exchange Reactions: Replacing hydrogen atoms with deuterium by using a deuterium source like D₂O under specific catalytic conditions. princeton.edu
Use of Labeled Reagents: Employing reagents containing stable isotopes during the synthetic pathway. For instance, a deuterated reducing agent could be used to introduce deuterium at a specific position while reducing a ketone.
These labeled analogues are indispensable for the stable isotope dilution method, which is the gold standard for accurate quantification in mass spectrometry. sci-hub.ru By adding a known amount of the labeled internal standard to a sample, the concentration of the unlabeled native compound can be determined with high precision and accuracy, correcting for variations in sample preparation and instrument response.
Molecular Interactions and Biochemical Pathways of Androstane Derivatives
Ligand-Receptor Binding Studies of Chlorinated Androstane (B1237026) Analogues
The ability of a steroid to exert physiological effects is fundamentally linked to its affinity for specific intracellular receptors. For chlorinated androstane analogues, the primary target is the androgen receptor, though interactions with other steroid hormone receptors can also occur, leading to a broader pharmacological profile.
4-Chloroandrost-4-en-3α-ol-17-one is a metabolite of Clostebol (B1669245) (4-chlorotestosterone), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101). patsnap.comwikipedia.org Like its parent compound, the biological activity of this compound is contingent upon its ability to bind to and activate the androgen receptor (AR). The binding of an androgen to the AR initiates a conformational change in the receptor protein, leading to its translocation into the cell nucleus, dimerization, and subsequent binding to specific DNA sequences known as androgen response elements (AREs). This process modulates the transcription of target genes, resulting in the physiological effects associated with androgens.
The affinity of various anabolic-androgenic steroids for the AR varies significantly and is a key determinant of their anabolic versus androgenic potency. The table below presents the relative binding affinities (RBA) of several natural and synthetic androgens to the androgen receptor, providing a comparative context for understanding the potential interaction of chlorinated analogues.
| Compound | Relative Binding Affinity (%) for Androgen Receptor (AR) |
|---|---|
| Testosterone | 100 |
| Dihydrotestosterone (B1667394) (DHT) | 60–120 |
| Nandrolone (19-Nortestosterone) | 154–155 |
| Metribolone (R1881) | 199–210 |
| Methyltestosterone | 45–125 |
This table presents comparative data for well-characterized androgens to provide a framework for the binding affinity of androstane derivatives. The reference ligand (100%) is testosterone. Data sourced from Saartok et al. (1984) and other comparative studies. wikipedia.orgnih.gov
While the primary target of androstane derivatives is the androgen receptor, cross-reactivity with other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR), can occur. However, the structural modifications in chlorinated androstane analogues like Clostebol are specifically designed to minimize these interactions. The presence of the 4-chloro substituent in Clostebol renders the molecule incapable of aromatization, the process that converts androgens into estrogens. wikipedia.org This structural feature effectively prevents interaction with the estrogen receptor.
Consequently, metabolites like this compound are not expected to exhibit significant estrogenic activity. Similarly, the affinity for progesterone and glucocorticoid receptors is generally low for testosterone derivatives unless specific structural modifications are made to enhance such binding, which are not present in this compound.
Enzymatic Modulation and Inhibition Studies by Androstane Derivatives
Androstane derivatives can influence biochemical pathways not only through receptor binding but also by modulating the activity of key enzymes involved in steroid metabolism and other physiological processes.
Steroidogenic enzymes are responsible for the synthesis of steroid hormones. Two enzymes of particular relevance to androgen activity are 5α-reductase and Cytochrome P450 17A1 (CYP17A1).
5α-Reductase: This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.org The 4-chloro substitution in Clostebol and its metabolites, including this compound, physically blocks the action of 5α-reductase. wikipedia.org This inhibition prevents the conversion to a DHT-like molecule, which is significant because it alters the androgenic potency of the compound in tissues where 5α-reductase is highly expressed, such as the prostate and skin.
CYP17A1: This enzyme is a key player in the biosynthesis of androgens and cortisol. nih.govnih.gov While some steroidal compounds can inhibit CYP17A1, there is no specific evidence to suggest that this compound is a significant inhibitor of this enzyme. Its structure does not resemble known potent CYP17A1 inhibitors like abiraterone.
Androstane derivatives have also been studied for their potential to interact with enzymes outside of steroidogenesis, such as butyrylcholinesterase (BChE). BChE is a serine hydrolase found in plasma that hydrolyzes choline (B1196258) esters. Studies have shown that testosterone and some of its metabolites can act as inhibitors of BChE. nih.gov For instance, androst-4-en-3,17-dione, a metabolite of testosterone, exhibits significant BChE inhibitory activity. nih.gov
| Compound | BChE Inhibition IC₅₀ (µM) |
|---|---|
| Androst-4-en-3,17-dione | 1.55 |
| Testosterone | 39.8 |
| Androsterone | 60.2 |
| Epiandrosterone | 80.1 |
This table shows the 50% inhibitory concentration (IC₅₀) of testosterone and its metabolites against butyrylcholinesterase (BChE). Data from Choudhary et al. (2009). nih.gov
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
The structure-activity relationship (SAR) for androstane derivatives explains how specific chemical features of the molecule influence its biological activity. For this compound, several structural aspects are critical:
The Androstane Skeleton: The core four-ring structure is essential for fitting into the ligand-binding pocket of the androgen receptor.
The 4-Chloro Group: This substitution is a key modification. It enhances the anabolic properties of the parent compound, likely by preventing 5α-reduction and aromatization. wikipedia.org This modification significantly impacts the metabolic fate and tissue-specific activity of the steroid. In general, the size and position of halogen substituents on the steroid B-ring can critically affect AR binding affinity, with chloro-substitutions sometimes decreasing affinity compared to fluoro-substitutions.
The 3α-Hydroxyl Group: The orientation of the hydroxyl group at the C-3 position is significant. For androgen receptor binding, both a 3-keto group (as in testosterone) and a 3α-hydroxyl group are generally favorable for activity, whereas a 3β-hydroxyl group often leads to a significant decrease in affinity.
The 17-Keto Group: The oxygen function at C-17 is crucial for receptor interaction. In this compound, this is a ketone. In its parent compound, Clostebol, it is a 17β-hydroxyl group, which is essential for strong ligand-receptor interaction. The conversion of the 17β-hydroxyl to a 17-keto group during metabolism typically reduces but does not eliminate androgenic activity. This is because the 17-keto group can be converted back to the active 17β-hydroxyl form in target tissues.
Impact of Chlorine Substitution on Biochemical Interactions
The introduction of a chlorine atom into the androstane skeleton, as seen in this compound, significantly alters the molecule's physicochemical properties, which in turn modulates its biochemical interactions. The effects are multifaceted, stemming from chlorine's unique electronic and steric characteristics.
One of the most significant changes is an increase in lipophilicity. The chlorine atom enhances the non-polar character of the steroid, which can improve its ability to interact with hydrophobic pockets within target proteins like enzymes and receptors ewadirect.com. This increased affinity for hydrophobic regions can lead to more effective binding and, consequently, a more pronounced biological effect ewadirect.comresearchgate.net.
From a metabolic standpoint, chlorination can render the molecule more stable. By occupying a position that might otherwise be susceptible to metabolic attack, such as hydroxylation, the chlorine atom can block enzymatic degradation researchgate.net. This can lead to a longer biological half-life and prolonged activity. The substitution of chlorine for hydrogen can also enhance a drug's chemical stability by withdrawing electron density from an aromatic ring, making the molecule less susceptible to reactions with biological nucleophiles or electrophiles ewadirect.com.
| Metabolic Stability | Can block sites that are otherwise vulnerable to enzymatic action (e.g., hydroxylation). | Increased resistance to metabolic degradation, potentially leading to a longer duration of action ewadirect.comresearchgate.net. |
Influence of Stereochemistry on Molecular Recognition
The stereochemistry of androstane derivatives—the precise three-dimensional arrangement of their atoms—is a critical determinant of their biological activity. Molecular recognition by protein targets such as receptors and enzymes is highly specific, relying on a close complementary fit between the ligand and the binding site. Even minor alterations in the spatial configuration of a steroid can lead to dramatic changes in its binding affinity and efficacy researchgate.netbirmingham.ac.ukfigshare.com.
For this compound, several stereochemical features are paramount. The "α" configuration of the hydroxyl group at the C-3 position means it is oriented below the plane of the steroid's A-ring. A corresponding "β" isomer would have the hydroxyl group oriented above the plane. This seemingly small difference places the hydroxyl group in a completely different region of space, profoundly affecting its ability to form crucial hydrogen bonds with amino acid residues in a receptor pocket. The presence, absence, or altered geometry of such hydrogen bonds can be the deciding factor between strong binding and no interaction at all.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting 4-Chloroandrost-4-en-3α-ol-17-one in biological samples?
- Methodology : Detection relies on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for parent compound identification. For conjugated metabolites (e.g., sulfates or glucuronides), enzymatic hydrolysis (β-glucuronidase) or solvolysis is required prior to analysis. Internal standards like 17β-boldenone sulfate and androsterone-d4 ensure quantification accuracy .
- Key Data : The metabolite this compound (clostebol-M1) is detectable at thresholds near 1 ng/mL in urine, necessitating high-sensitivity instrumentation .
Q. How is this compound synthesized, and what are the critical purity validation steps?
- Synthesis : Derived from precursor steroids (e.g., 4-androsten-4-chloro-17β-ol-3-one) via halogenation at the C4 position. Reaction conditions (e.g., solvent polarity, temperature) influence stereoselectivity at the 3α-hydroxy group .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity ≥98% is required for forensic applications .
Q. What are the metabolic pathways of this compound in humans?
- Pathways : The compound undergoes phase I metabolism (oxidation, reduction) and phase II conjugation (sulfation, glucuronidation). Major metabolites include 4-chloroandrostan-3α-ol-17-one (clostebol-M2) and sulfated derivatives, which are excreted in urine .
- Experimental Design : Administer deuterium-labeled analogs to track metabolic transformations via isotopic labeling and tandem MS fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., chlorination at C4) affect the androgenic activity of this compound compared to testosterone?
- Methodology : Use receptor-binding assays (e.g., androgen receptor [AR] transactivation) and in vivo models (e.g., rodent Hershberger assay) to compare potency. Chlorination reduces aromatization potential but enhances metabolic stability, prolonging anabolic effects .
- Data Contradiction : While chlorination decreases binding affinity to sex hormone-binding globulin (SHBG), conflicting data exist on its impact on AR dimerization kinetics, requiring molecular dynamics simulations for resolution .
Q. What are the challenges in distinguishing this compound from structurally similar steroids in doping control?
- Analytical Challenges : Isobaric interferences (e.g., 5α-androstan-3α-ol-17-one) require high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate fragment ions (e.g., m/z 289 vs. 304) .
- Solution : Develop reference libraries using synthesized analogs and apply machine learning algorithms to MS/MS spectra for automated pattern recognition .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Data : The compound degrades by ≤5% over 2 years at -20°C in crystalline form. In solution (acetonitrile/ethanol), photooxidation at C4-Cl occurs under UV exposure, necessitating amber vials and inert atmospheres for long-term storage .
- Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS monitor degradation products like 4-hydroxy analogs .
Q. What are the ethical and methodological considerations for studying this compound in human trials?
- Ethical Framework : Adhere to WADA (World Anti-Doping Agency) guidelines for controlled administration studies. Use low doses (≤1 mg) and monitor urinary excretion profiles for ≥30 days post-administration .
- Blinding : Implement double-blind protocols to mitigate bias in pharmacological effect assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
